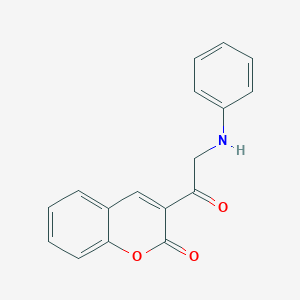
3-(Anilinoacetyl)-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Anilinoacetyl)-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an anilinoacetyl group attached to a benzopyran core. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anilinoacetyl)-2H-1-benzopyran-2-one typically involves the reaction of 3-acetyl-2H-1-benzopyran-2-one with aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. One common method involves the use of acetic acid as a solvent and a catalyst such as p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of alternative solvents and catalysts that are more environmentally friendly and cost-effective may be explored to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
3-(Anilinoacetyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The anilinoacetyl group can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-(Anilinoacetyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to interact with cellular signaling pathways can contribute to its anti-inflammatory and antimicrobial activities.
類似化合物との比較
3-(Anilinoacetyl)-2H-1-benzopyran-2-one can be compared with other benzopyran derivatives and aniline-containing compounds. Similar compounds include:
Coumarins: These are benzopyran derivatives known for their anticoagulant and antimicrobial properties.
Flavonoids: Another class of benzopyran derivatives with antioxidant and anti-inflammatory activities.
Aniline Derivatives: Compounds containing aniline groups, such as aniline itself, which is used in the production of dyes and pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which combines the properties of both benzopyran and aniline moieties, potentially leading to a unique spectrum of biological activities and applications.
特性
CAS番号 |
88735-81-3 |
|---|---|
分子式 |
C17H13NO3 |
分子量 |
279.29 g/mol |
IUPAC名 |
3-(2-anilinoacetyl)chromen-2-one |
InChI |
InChI=1S/C17H13NO3/c19-15(11-18-13-7-2-1-3-8-13)14-10-12-6-4-5-9-16(12)21-17(14)20/h1-10,18H,11H2 |
InChIキー |
YKXZYCLGHUGSAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NCC(=O)C2=CC3=CC=CC=C3OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















